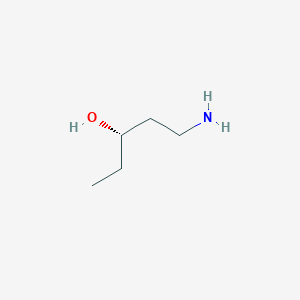

(S)-1-Aminopentan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO |

|---|---|

Molecular Weight |

103.16 g/mol |

IUPAC Name |

(3S)-1-aminopentan-3-ol |

InChI |

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |

InChI Key |

RPOTYPSPQZVIJY-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@@H](CCN)O |

Canonical SMILES |

CCC(CCN)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-1-Aminopentan-3-ol: A Technical Guide for Researchers and Drug Development Professionals

(S)-1-Aminopentan-3-ol is a chiral amino alcohol that holds significance as a versatile building block in organic synthesis and as a potential modulator of neurotransmitter systems.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and methodologies for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is an organic compound featuring a five-carbon chain with an amino group at the 1-position and a hydroxyl group at the 3-position. The stereochemistry at the C3 chiral center is designated as (S), which is crucial for its specific biological activity and interactions.[1][2]

Structure

The structure of this compound is characterized by a primary amine and a secondary alcohol functional group. The chiral center at the third carbon atom gives rise to two enantiomers: (R)-1-aminopentan-3-ol and this compound.[2]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of 1-aminopentan-3-ol is presented in the table below. It is important to note that experimentally determined data for the specific (S)-enantiomer are limited, and some of the listed values are predicted for the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| IUPAC Name | (3S)-1-aminopentan-3-ol | [1] |

| CAS Number | 1446827-53-7 ((S)-isomer) | |

| Canonical SMILES | CCC(CCN)O | [1] |

| Isomeric SMILES | CC--INVALID-LINK--O | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and as a chiral building block.[2] The most common strategies involve the asymmetric reduction of the corresponding ketone, 1-aminopentan-3-one.

General Protocol for Asymmetric Reduction of 1-Aminopentan-3-one

This protocol describes a generalized procedure for the enantioselective reduction of a β-amino ketone to the corresponding chiral amino alcohol.

Materials:

-

1-Aminopentan-3-one hydrochloride

-

Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst, or a chiral metal hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Aqueous acid solution (e.g., 1 M HCl)

-

Aqueous base solution (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Preparation of the Free Amine: Dissolve 1-aminopentan-3-one hydrochloride in water and adjust the pH to >10 with 1 M NaOH. Extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Asymmetric Reduction: Dissolve the purified 1-aminopentan-3-one in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., 0 °C or -78 °C).

-

Slowly add the chiral reducing agent to the stirred solution.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of an aqueous acid solution at a low temperature.

-

Allow the mixture to warm to room temperature and then basify with an aqueous base solution.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the synthesized this compound can be determined by chiral HPLC.

Instrumentation and Conditions (General):

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A chiral column suitable for the separation of amino alcohols (e.g., a polysaccharide-based or cyclodextrin-based column).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the chosen mobile phase.

-

Identify the peaks corresponding to the (S) and (R) enantiomers based on retention times (a racemic standard is required for initial identification).

-

Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of synthesizing and analyzing this compound.

Caption: A logical workflow for the synthesis and analysis of this compound.

This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into specific reaction conditions and analytical methods is recommended for optimizing its synthesis and characterization.

References

physical and chemical properties of (S)-1-Aminopentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Aminopentan-3-ol is a chiral amino alcohol that has garnered interest in the fields of medicinal chemistry and drug development. Its structure, featuring both an amino group and a hydroxyl group on a pentyl chain with a defined stereochemistry at the C-3 position, makes it a valuable building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with insights into its synthesis and potential biological activities.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 1-Aminopentan-3-ol

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| IUPAC Name | (3S)-1-aminopentan-3-ol | N/A |

| CAS Number | 291535-62-1 (for 1-Aminopentan-3-ol) | [1] |

| Boiling Point (Predicted) | 187.8 ± 13.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 0.9 ± 0.1 g/cm³ | N/A |

| Flash Point (Predicted) | 67.4 ± 19.8 °C | N/A |

| Solubility | No experimental data found. Likely soluble in water and polar organic solvents. | N/A |

| Canonical SMILES | CCC(CCN)O | [1] |

| Isomeric SMILES | CC--INVALID-LINK--O | N/A |

| InChI | InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | N/A |

| InChIKey | RPOTYPSPQZVIJY-YFKPBYRVSA-N | N/A |

Chemical Reactivity

The chemical behavior of this compound is dictated by the presence of the primary amine and secondary alcohol functional groups. These groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

-

Acylation: The primary amino group can readily react with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is fundamental in the synthesis of various derivatives for structure-activity relationship (SAR) studies.

-

Alkylation: The nitrogen atom can be alkylated to yield secondary or tertiary amines.

-

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-aminopentan-3-one.

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C-3 position.

Synthesis

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Several strategies can be employed to achieve the desired stereochemistry.

Asymmetric Synthesis from Prochiral Ketones

One common approach involves the asymmetric reduction of a prochiral ketone, such as 1-aminopentan-3-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Experimental Protocol: Conceptual Asymmetric Reduction

-

Preparation of 1-aminopentan-3-one hydrochloride: The synthesis would typically start from commercially available materials and involve the formation of the aminoketone, which is often protected and isolated as a salt for stability.

-

Asymmetric Reduction: The protected 1-aminopentan-3-one is then subjected to asymmetric reduction. A common method involves using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric reducing agent like borane-dimethyl sulfide complex (BMS).

-

The ketone (1 equivalent) is dissolved in an aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (e.g., -78 °C).

-

A solution of the (S)-CBS catalyst (typically 0.05-0.1 equivalents) in the same solvent is added.

-

BMS (1.0-1.2 equivalents) is added dropwise, and the reaction is stirred for several hours at the low temperature.

-

-

Workup and Purification: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is treated with an acid (e.g., HCl) to hydrolyze the borate complexes and protonate the amine. The product is then extracted into an aqueous layer, and the non-polar impurities are removed with an organic solvent. The aqueous layer is basified, and the free amino alcohol is extracted with an organic solvent. The combined organic layers are dried and concentrated.

-

Chiral Purity Analysis: The enantiomeric excess (ee) of the product is determined using chiral chromatography (e.g., HPLC or GC) with a suitable chiral stationary phase.

-

Deprotection (if necessary): If the amino group was protected during the reduction, a final deprotection step is required.

Caption: Asymmetric synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The structural similarity of this compound to endogenous signaling molecules, such as neurotransmitters, suggests its potential to interact with various biological targets. While specific studies on this molecule are limited, its chemical class, amino alcohols, is known to exhibit a range of biological activities.

Neurotransmitter System Modulation

The primary amino group and the overall structure of this compound bear resemblance to monoamine neurotransmitters like norepinephrine and dopamine. This suggests a potential for interaction with monoaminergic systems in the central nervous system.

Possible mechanisms of action could include:

-

Receptor Binding: Acting as an agonist or antagonist at neurotransmitter receptors (e.g., adrenergic, dopaminergic, or serotonergic receptors).

-

Transporter Inhibition: Inhibiting the reuptake of neurotransmitters from the synaptic cleft by blocking their respective transporters (e.g., NET, DAT, SERT).

-

Enzyme Inhibition: Inhibiting enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Caption: Potential interactions with a monoaminergic synapse.

Conclusion

This compound represents a chiral building block with significant potential for the development of novel therapeutics, particularly those targeting the central nervous system. Its versatile chemical functionality allows for the synthesis of a diverse range of derivatives for SAR exploration. While there is a need for more comprehensive experimental data on its physicochemical properties and specific biological targets, the foundational information presented in this guide serves as a valuable resource for researchers and scientists. Future investigations into its precise mechanism of action and the development of robust, scalable enantioselective synthetic routes will be critical in unlocking the full therapeutic potential of this promising molecule.

References

(S)-1-Aminopentan-3-ol: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of (S)-1-Aminopentan-3-ol, a chiral amino alcohol with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and a visualization of a relevant biological pathway.

Core Compound Data

This compound is a chiral molecule with the specific stereochemistry denoted by the (S) configuration at the C3 carbon. This specific spatial arrangement is crucial for its biological activity.

| Property | Value |

| CAS Number | 1446827-53-7 |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical to obtaining the desired biologically active isomer. A common and effective method is the asymmetric reduction of the corresponding ketone, 1-aminopentan-3-one. This can be achieved with high enantioselectivity using a chiral catalyst.

Experimental Protocol: Asymmetric Reduction of 1-Aminopentan-3-one

This protocol describes a general procedure for the asymmetric reduction of a β-amino ketone, which can be adapted for the synthesis of this compound.

Materials:

-

1-Aminopentan-3-one hydrochloride

-

Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst like (R)-CBS-oxazaborolidine)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Reducing agent (e.g., Borane dimethyl sulfide complex - BMS)

-

Acidic workup solution (e.g., 1M HCl)

-

Basic workup solution (e.g., 1M NaOH)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Preparation of the Free Amine: The starting material, 1-aminopentan-3-one hydrochloride, is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent to yield the free amine. The solvent is then removed under reduced pressure.

-

Asymmetric Reduction:

-

The chiral catalyst (e.g., (R)-CBS-oxazaborolidine) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (e.g., -20 °C to 0 °C).

-

Borane dimethyl sulfide complex (BMS) is added dropwise to the catalyst solution.

-

A solution of 1-aminopentan-3-one in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is stirred at the low temperature for a specified time, monitored by a suitable technique like Thin Layer Chromatography (TLC), until the starting material is consumed.

-

-

Quenching and Workup:

-

The reaction is carefully quenched by the slow addition of methanol, followed by 1M HCl.

-

The mixture is allowed to warm to room temperature and stirred for a period to ensure complete hydrolysis of any borane complexes.

-

The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

The aqueous layer is then made basic by the addition of 1M NaOH.

-

-

Extraction and Purification:

-

The product, this compound, is extracted from the basic aqueous layer using an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by techniques such as distillation or column chromatography to obtain the highly pure this compound.

-

Biological Activity and Potential Signaling Pathway

This compound and similar amino alcohols are of interest in drug discovery due to their potential to modulate neurotransmitter systems.[1] While specific pathways for this compound are still under investigation, its structural similarity to other neuromodulatory agents suggests a potential interaction with G-protein coupled receptors (GPCRs), such as dopamine receptors.

Dopamine receptors play a crucial role in various physiological and cognitive functions.[2] The D1-like dopamine receptors (D1 and D5) are known to couple to the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence a wide range of cellular processes.

The following diagram illustrates a simplified, hypothetical signaling pathway of a D1-like dopamine receptor, which could be a potential target for compounds like this compound.

Caption: Hypothetical D1-like dopamine receptor signaling pathway.

Applications in Drug Development

The chiral nature and functional groups of this compound make it a valuable building block in the synthesis of more complex pharmaceutical agents. Its potential to interact with neurological targets suggests its utility in the development of drugs for a variety of central nervous system disorders.

Drug Synthesis Workflow

The general workflow for utilizing this compound as a chiral intermediate in drug synthesis is outlined below.

Caption: General workflow for drug synthesis using this compound.

Conclusion

This compound is a compound of significant interest for medicinal chemists and pharmacologists. Its specific stereochemistry and functional groups provide a foundation for the development of novel therapeutics, particularly in the area of neurology. Further research into its specific biological targets and mechanisms of action will continue to unveil its full potential in drug discovery.

References

Synthesis of (S)-1-Aminopentan-3-ol from L-norvaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of the chiral amino alcohol (S)-1-Aminopentan-3-ol from the readily available amino acid L-norvaline. This synthesis is a valuable process for obtaining a key chiral building block used in the development of various pharmaceutical agents. The described methodology involves a three-step sequence: protection of the amino group, reduction of the carboxylic acid, and subsequent deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of this compound from L-norvaline is a well-established process in organic chemistry, leveraging standard protecting group strategies and selective reduction reactions. The overall synthetic pathway is depicted below. The process begins with the protection of the primary amine of L-norvaline as a tert-butyloxycarbonyl (Boc) carbamate. This is crucial to prevent side reactions during the subsequent reduction of the carboxylic acid moiety. The protected L-norvaline is then reduced to the corresponding amino alcohol. Two effective methods for this reduction are presented: the use of a mixed anhydride intermediate followed by reduction with sodium borohydride, or direct reduction using lithium aluminum hydride. The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (N-Boc-L-norvaline)

This step involves the protection of the amino group of L-norvaline using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-norvaline | 117.15 | 10.0 g | 0.085 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 20.5 g | 0.094 |

| Sodium hydroxide (NaOH) | 40.00 | 3.7 g | 0.093 |

| Dioxane | - | 100 mL | - |

| Water | - | 100 mL | - |

| Ethyl acetate | - | 200 mL | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve L-norvaline (10.0 g, 0.085 mol) and sodium hydroxide (3.7 g, 0.093 mol) in a mixture of dioxane (100 mL) and water (100 mL).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

To the cold, stirred solution, add di-tert-butyl dicarbonate (20.5 g, 0.094 mol) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

-

After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-norvaline as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate

This step details two alternative methods for the reduction of the carboxylic acid group of N-Boc-L-norvaline.

This method involves the formation of a mixed anhydride intermediate followed by reduction with sodium borohydride. This is a milder alternative to using lithium aluminum hydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-L-norvaline | 217.27 | 10.0 g | 0.046 |

| N-methylmorpholine (NMM) | 101.15 | 5.1 mL | 0.046 |

| Isobutyl chloroformate | 136.58 | 6.0 mL | 0.046 |

| Sodium borohydride (NaBH₄) | 37.83 | 3.5 g | 0.092 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| Water | - | 100 mL | - |

| Ethyl acetate | - | 200 mL | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Dissolve N-Boc-L-norvaline (10.0 g, 0.046 mol) in anhydrous THF (150 mL) in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -15 °C in a dry ice/acetone bath.

-

Add N-methylmorpholine (5.1 mL, 0.046 mol) dropwise, followed by the slow addition of isobutyl chloroformate (6.0 mL, 0.046 mol), maintaining the temperature at -15 °C.

-

Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve sodium borohydride (3.5 g, 0.092 mol) in water (50 mL).

-

Add the freshly prepared NaBH₄ solution dropwise to the mixed anhydride solution, ensuring the temperature does not rise above -10 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at 0 °C.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Yield: 70-85%

This method employs the powerful reducing agent lithium aluminum hydride for the direct reduction of the carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-L-norvaline | 217.27 | 10.0 g | 0.046 |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.6 g | 0.069 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| Water | - | 2.6 mL | - |

| 15% Aqueous sodium hydroxide (NaOH) | - | 2.6 mL | - |

| Water | - | 7.8 mL | - |

| Ethyl acetate | - | 150 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

In a flame-dried 500 mL three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (2.6 g, 0.069 mol) in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-Boc-L-norvaline (10.0 g, 0.046 mol) in anhydrous THF (100 mL) and add it dropwise to the LAH suspension over 1 hour.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction by the sequential and careful dropwise addition of water (2.6 mL), 15% aqueous NaOH (2.6 mL), and finally water (7.8 mL).

-

Stir the resulting granular precipitate for 30 minutes at room temperature.

-

Filter the solid through a pad of Celite and wash the filter cake with ethyl acetate (3 x 50 mL).

-

Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography as in Method A.

Expected Yield: 75-90%

Step 3: Synthesis of this compound

This final step involves the removal of the Boc protecting group using acidic conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate | 203.29 | 8.0 g | 0.039 |

| 4 M HCl in 1,4-Dioxane | - | 40 mL | 0.160 |

| Diethyl ether | - | 100 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | As needed | - |

| Dichloromethane (DCM) | - | 150 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Dissolve (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate (8.0 g, 0.039 mol) in 4 M HCl in 1,4-dioxane (40 mL).

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

To the resulting residue, add diethyl ether (100 mL) to precipitate the hydrochloride salt of the product.

-

Filter the solid and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH 9-10 with saturated aqueous NaHCO₃.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield this compound as a colorless oil.

Expected Yield: 80-95%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from L-norvaline.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Protection | L-norvaline | N-Boc-L-norvaline | (Boc)₂O, NaOH | Dioxane/Water | 0 to RT | 12-16 | 85-95 |

| 2A | Reduction (Mixed Anhydride) | N-Boc-L-norvaline | (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate | Isobutyl chloroformate, NMM, NaBH₄ | THF | -15 to 0 | 2.5 | 70-85 |

| 2B | Reduction (LAH) | N-Boc-L-norvaline | (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate | LiAlH₄ | THF | 0 to Reflux | 5 | 75-90 |

| 3 | Deprotection | (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate | This compound | 4 M HCl in Dioxane | Dioxane | RT | 2-4 | 80-95 |

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis follow a logical progression of functional group manipulation, as illustrated in the reaction pathway diagram below.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): δ 3.55 (m, 1H), 2.90 (t, J = 6.8 Hz, 2H), 2.75 (br s, 3H, -NH₂ and -OH), 1.65-1.40 (m, 4H), 0.92 (t, J = 7.4 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 72.1, 41.9, 30.2, 29.8, 9.9.

-

IR (neat, cm⁻¹): 3350 (br), 2960, 2930, 2870, 1590, 1460, 1060.

-

Mass Spectrometry (ESI+): m/z 104.1 [M+H]⁺.

This guide provides a robust framework for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the procedures described herein.

Enantioselective Synthesis of (S)-1-Aminopentan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enantioselective synthesis of (S)-1-Aminopentan-3-ol, a valuable chiral building block in the development of novel therapeutics. The focus is on robust and stereocontrolled methods, presenting detailed experimental protocols and comparative data to aid in laboratory-scale synthesis and process development.

Introduction

This compound is a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its specific stereochemistry and bifunctional nature make it a crucial intermediate for the synthesis of complex molecules with defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity. The development of efficient and highly enantioselective synthetic routes to access this compound is therefore of paramount importance.

This document outlines key strategies for the enantioselective synthesis of this compound, with a focus on asymmetric reduction of a prochiral ketone precursor. The methodologies described are based on established principles of asymmetric catalysis, providing a foundation for the reproducible and scalable synthesis of the target molecule.

Synthetic Strategies and Key Data

The primary approach for the enantioselective synthesis of this compound involves the asymmetric reduction of an N-protected 1-aminopentan-3-one. This strategy allows for the precise installation of the chiral center at the C-3 position. Two complementary and highly effective methods for this transformation are highlighted: Iridium-catalyzed asymmetric transfer hydrogenation for the synthesis of the anti-diastereomer and Rhodium-catalyzed asymmetric hydrogenation for the syn-diastereomer, should a second chiral center be present on the nitrogen protecting group. For the synthesis of the enantiopure (S)-isomer from a prochiral precursor, both catalyst systems can be highly effective.

The choice of the nitrogen protecting group is critical, with the p-methoxyphenyl (PMP) group often employed due to its influence on the stereochemical outcome and its relative ease of removal under oxidative conditions.

The following table summarizes the expected quantitative data for the asymmetric reduction of N-PMP-1-aminopentan-3-one, based on analogous transformations.

| Method | Catalyst Precursor | Chiral Ligand/Additive | Reductant | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| Asymmetric Transfer Hydrogenation (ATH) | [Ir(Cp*)Cl₂]₂ | (S,S)-Ts-DPEN | Isopropanol/HCO₂H | CH₂Cl₂ | 40 | >95 | >98 |

| Asymmetric Hydrogenation (AH) | [Rh(COD)₂]BF₄ | (S)-BINAP | H₂ (20 bar) | MeOH | 25 | >95 | >98 |

Table 1: Comparative data for the enantioselective reduction of N-PMP-1-aminopentan-3-one.

Experimental Protocols

Method 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from the general procedure for the anti-selective reduction of β-amino ketones.

1. Catalyst Preparation (in situ):

-

In a flame-dried Schlenk tube under an argon atmosphere, [Ir(Cp*)Cl₂]₂ (1 mol%) and (S,S)-Ts-DPEN (2 mol%) are dissolved in anhydrous dichloromethane (0.1 M).

-

The resulting solution is stirred at room temperature for 20 minutes to form the active catalyst.

2. Asymmetric Transfer Hydrogenation:

-

To the catalyst solution, N-PMP-1-aminopentan-3-one (1.0 equiv) is added.

-

A 5:2 mixture of formic acid and triethylamine (5 equiv of formic acid) is then added as the hydrogen source.

-

The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until complete consumption of the starting material.

3. Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (S)-N-PMP-1-aminopentan-3-ol.

4. Deprotection:

-

The N-PMP protected amino alcohol is dissolved in a mixture of acetonitrile and water (9:1).

-

Ceric ammonium nitrate (CAN) (2.5 equiv) is added portion-wise at 0 °C.

-

The reaction is stirred for 1 hour, after which the solvent is removed under reduced pressure.

-

The residue is taken up in water and washed with diethyl ether.

-

The aqueous layer is basified with 2 M sodium hydroxide and extracted with dichloromethane.

-

The combined organic extracts are dried and concentrated to yield this compound.

Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the general procedure for the syn-selective reduction of β-amino ketones.

1. Reaction Setup:

-

In a glovebox, a glass vial is charged with [Rh(COD)₂]BF₄ (1 mol%) and (S)-BINAP (1.2 mol%).

-

Anhydrous and degassed methanol is added, and the mixture is stirred for 20 minutes.

-

N-PMP-1-aminopentan-3-one (1.0 equiv) is added to the catalyst solution.

2. Asymmetric Hydrogenation:

-

The vial is placed in a stainless-steel autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 20 bar of hydrogen.

-

The reaction is stirred at 25 °C for 24 hours.

3. Work-up and Purification:

-

The autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield (S)-N-PMP-1-aminopentan-3-ol.

4. Deprotection:

-

The deprotection of the PMP group is carried out as described in Method 1.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic strategies.

The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a critical class of organic compounds that hold a significant position in the landscape of modern drug discovery and development. Their inherent stereochemistry is frequently a determining factor in their pharmacological activity, with different enantiomers often exhibiting vastly different potencies and physiological effects. This guide provides a comprehensive overview of the biological activities of chiral amino alcohols, delving into their mechanisms of action, methods of synthesis and analysis, and their applications in therapeutics.

The Significance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, being composed of chiral entities such as amino acids and sugars, often interact stereoselectively with chiral drugs. In the case of amino alcohols, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. A classic example is the beta-blocker propranolol, where the (S)-(-)-enantiomer possesses approximately 100 times the binding affinity for beta-adrenergic receptors compared to its (R)-(+)-counterpart.[1] This underscores the paramount importance of enantiomerically pure compounds in drug development to ensure efficacy and safety.[1]

Therapeutic Applications and Mechanisms of Action

Chiral amino alcohols are integral components of a wide array of therapeutic agents, targeting various biological pathways. Their applications span cardiovascular diseases, viral infections, respiratory conditions, and cancer.

Cardiovascular Applications: The Case of Propranolol

Propranolol, a non-selective beta-adrenergic receptor antagonist, is a prime example of a chiral amino alcohol-based drug.[1][2] It is used to treat conditions such as hypertension, angina, and atrial fibrillation.[1] The (S)-enantiomer is the active form, competitively blocking beta-1 and beta-2 adrenergic receptors from the effects of catecholamines like epinephrine and norepinephrine.[2][3] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3]

The signaling pathway of propranolol's action on a cardiac myocyte is depicted below:

Antiviral and Anti-inflammatory Applications

Chiral amino alcohols are key intermediates in the synthesis of various antiviral drugs. For instance, they are crucial for producing protease inhibitors used in HIV therapy. Additionally, certain β-amino alcohol derivatives have been investigated for their ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses.

Anticancer and Antimicrobial Activities

The versatility of the chiral amino alcohol scaffold has led to its exploration in oncology and infectious diseases. Some derivatives have demonstrated potential as anticancer agents by inhibiting various kinases involved in cell signaling pathways crucial for tumor growth. Furthermore, novel deoxycholic acid-amino alcohol conjugates have been synthesized and evaluated for their antibacterial activity against pathogens like E. coli and S. aureus.[4]

Quantitative Data on Biological Activity

The enantioselectivity of chiral amino alcohols is often quantified by comparing the biological activity of the individual enantiomers. The following table summarizes key quantitative data for selected chiral amino alcohols.

| Chiral Amino Alcohol | Target | Biological Activity | Quantitative Data | Reference |

| (S)-Propranolol | Beta-Adrenergic Receptors | Antagonist | ~100-fold higher binding affinity than (R)-propranolol | [1] |

| (R)-Propranolol | Thyroxine deiodinase | Inhibitor | Inhibits the conversion of thyroxine to triiodothyronine | [2] |

| Deoxycholic acid-(-R)-2-aminocyclohexanol conjugate | S. aureus ATCC 25923 | Antibacterial | Minimum Inhibitory Concentration (MIC): 15 µg/mL | [4] |

| Deoxycholic acid-(-R)-2-aminocyclohexanol conjugate | E. coli ATCC 25922 | Antibacterial | Minimum Inhibitory Concentration (MIC): 45 µg/mL | [4] |

Experimental Protocols

The synthesis and analysis of chiral amino alcohols require precise and reliable experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of (S)-(-)-Propranolol

This protocol describes a facile synthesis of (S)-(-)-propranolol via a kinetic resolution of the key intermediate, α-naphthyl glycidyl ether.[5]

Materials:

-

1-naphthol

-

Epichlorohydrin

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Isopropylamine

-

Zinc nitrate (Zn(NO₃)₂)

-

(+)-Tartaric acid

-

Chloroform

-

Sodium sulfate

-

Ethanol

Procedure:

-

Synthesis of α-naphthyl glycidyl ether (racemic):

-

To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).

-

Stir the mixture for 30 minutes at room temperature.

-

Slowly add epichlorohydrin (0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.

-

Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).

-

Wash the combined organic layers with 10% sodium hydroxide solution and then with water.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the racemic α-naphthyl glycidyl ether.

-

-

Kinetic Resolution and Synthesis of (S)-(-)-Propranolol:

-

In a reaction vessel, stir a mixture of the racemic α-naphthyl glycidyl ether (1 mmol), Zn(NO₃)₂ (0.5 mmol), and (+)-tartaric acid (1 mmol) in DMSO for 15 minutes.

-

Add isopropylamine to the same vessel and reflux the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter.

-

Treat the resulting solid with 10% aqueous sodium hydroxide and extract with dichloromethane.

-

Wash the combined organic layers with water and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude (S)-(-)-propranolol.

-

Determination of Enantiomeric Excess using Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess (ee) of a chiral amino alcohol sample using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

-

HPLC system with a UV or fluorescence detector

-

Chiral stationary phase column (e.g., Chiralpak® IA or IB)

-

HPLC-grade solvents (e.g., n-hexane, ethanol, chloroform)

-

Sample of the chiral amino alcohol

-

Reference standards of the pure enantiomers (if available)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the chiral amino alcohol sample in a suitable solvent (e.g., the mobile phase) to a concentration of approximately 5 mg/mL.[6]

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved. The mobile phase composition will depend on the specific amino alcohol and column (e.g., a mixture of n-hexane, ethanol, and chloroform).[6]

-

Set the flow rate (e.g., 1 mL/min) and detector wavelength (e.g., 250 nm).[6]

-

-

Analysis:

-

Inject a small volume (e.g., 5 µL) of the prepared sample onto the column.[6]

-

Record the chromatogram. The two enantiomers should elute at different retention times.

-

-

Calculation of Enantiomeric Excess:

-

Identify the peaks corresponding to the two enantiomers.

-

Determine the area of each peak.

-

Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

-

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the processes involved in the study of chiral amino alcohols.

Conclusion

Chiral amino alcohols are indispensable building blocks in the development of modern pharmaceuticals. Their stereochemistry is a critical determinant of their biological activity, necessitating the development of efficient methods for their enantioselective synthesis and analysis. A thorough understanding of their mechanisms of action at a molecular level, as exemplified by the beta-blocker propranolol, is crucial for the rational design of new and more effective therapeutic agents. The continued exploration of the diverse biological activities of chiral amino alcohols promises to yield novel treatments for a wide range of human diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Entourage: Visualizing Relationships between Biological Pathways using Contextual Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Aminopentan-3-ol: A Chiral Building Block with Significant Potential in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-Aminopentan-3-ol, a chiral amino alcohol, represents a versatile and valuable scaffold in medicinal chemistry. Its unique structural features, combining a primary amine and a secondary alcohol on a flexible five-carbon chain with a defined stereocenter, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound in drug discovery, focusing on its role as a chiral building block in the development of novel therapeutics for viral infections, central nervous system (CNS) disorders, and microbial diseases.

Core Molecular Features and Synthetic Strategies

This compound, with the chemical formula C₅H₁₃NO, possesses a stereogenic center at the C-3 position, which is crucial for its specific interactions with biological targets.[1] The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide array of chemical modifications, enabling the construction of complex molecular architectures.[1]

The synthesis of enantiomerically pure this compound can be achieved through several established methods in asymmetric synthesis. These include:

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors to introduce the desired stereochemistry.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to stereoselectively create the chiral center. A common approach involves the asymmetric reduction of a corresponding aminoketone.

-

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer.

A generalized workflow for the asymmetric synthesis of a chiral amino alcohol like this compound is depicted below.

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Potential Applications in Medicinal Chemistry

The structural motif of a chiral amino alcohol is a recurring feature in a multitude of approved and investigational drugs. This highlights the broad therapeutic potential of this compound as a foundational element in drug design.

Antiviral Agents: A Focus on HIV Protease Inhibitors

A significant application of chiral amino alcohols is in the synthesis of HIV protease inhibitors. Many of these drugs incorporate a hydroxyethylamine isostere, a key pharmacophore that mimics the transition state of the aspartyl protease-catalyzed cleavage of the Gag-Pol polyprotein, which is essential for viral maturation. The (S)-hydroxyl group and the adjacent amino group of this compound provide an ideal starting point for constructing this critical isostere.

The general structure of many HIV protease inhibitors features a central hydroxyethylamine core, flanked by various substituents that optimize binding to the enzyme's active site. This compound can be chemically elaborated to form this central scaffold.

Caption: Incorporation of this compound into a generic HIV protease inhibitor.

Central Nervous System (CNS) Drug Discovery

The structural characteristics of this compound, particularly the presence of a primary amine, suggest its potential as a scaffold for CNS-active agents. The amine functionality can be readily modified to interact with various neurotransmitter receptors and transporters. The chirality of the molecule is also a critical factor in CNS drug design, as stereoisomers often exhibit different pharmacological profiles and potencies.

For a molecule to be effective in the CNS, it must cross the blood-brain barrier (BBB). The physicochemical properties of this compound (e.g., low molecular weight, presence of hydrogen bond donors and acceptors) provide a favorable starting point for the design of derivatives with optimal BBB permeability.

Derivatives of this compound could potentially modulate various signaling pathways in the CNS. For instance, they could be designed to interact with G-protein coupled receptors (GPCRs) that are targets for many neurological and psychiatric drugs.

Caption: Hypothetical modulation of a GPCR signaling pathway by a derivative of this compound.

Antimicrobial Agents

Preliminary studies on amino alcohols have indicated their potential as antimicrobial agents. The amphiphilic nature of certain amino alcohol derivatives allows them to interact with and disrupt bacterial cell membranes, leading to cell death. The primary amine and hydroxyl group of this compound can be functionalized with lipophilic moieties to enhance this activity.

While quantitative data for this compound is not available, studies on other amino alcohol derivatives have demonstrated significant antimicrobial activity. For instance, certain adamantane-containing amino alcohols have shown activity against various bacterial and fungal strains.

Table 1: Representative Antimicrobial Activity of Amino Alcohol Derivatives

| Compound Class | Organism | MIC (µg/mL) |

| Adamantane Thiosemicarbazones | Candida albicans | >32 |

| Adamantane Carbothioimidates | Gram-positive bacteria | 0.5 - 32 |

| Galactopyranosylated Amino Alcohols | Mycobacterium tuberculosis | 12.5 |

| Galactopyranosylated Amino Alcohols | Staphylococcus epidermidis | 2 |

Note: The data in this table is for structurally related amino alcohol derivatives and is intended to be illustrative of the potential of this compound class.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in peer-reviewed literature. However, general procedures for the key transformations can be adapted from established methodologies for the synthesis of chiral amino alcohols.

General Procedure for Asymmetric Reduction of 1-Aminopentan-3-one:

-

Catalyst Preparation: A chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) is prepared in a suitable solvent under an inert atmosphere.

-

Reaction Setup: The substrate, 1-aminopentan-3-one hydrochloride, is dissolved in an appropriate solvent (e.g., methanol or isopropanol) in a reaction vessel.

-

Reduction: The catalyst solution is added to the substrate solution, and the mixture is hydrogenated at a specified pressure and temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified by column chromatography or crystallization to yield enantiomerically pure this compound.

General Procedure for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test compound, this compound or its derivative, is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at the optimal temperature and duration for the growth of the test microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a chiral building block with considerable, yet largely untapped, potential in medicinal chemistry. Its versatile structure provides a foundation for the synthesis of a wide range of complex molecules targeting diverse therapeutic areas. While direct biological data for this specific compound is limited, the well-documented success of other chiral amino alcohols in the development of antiviral, CNS-active, and antimicrobial agents strongly suggests that this compound is a promising scaffold for future drug discovery efforts. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

(S)-1-Aminopentan-3-ol: A Versatile Chiral Building Block in Modern Organic Synthesis

(S)-1-Aminopentan-3-ol, a chiral amino alcohol, has emerged as a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its bifunctional nature, possessing both a primary amine and a stereogenic secondary alcohol, allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex, high-value molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the preparation of bioactive compounds.

Physicochemical Properties and Spectroscopic Data

This compound is a chiral molecule with the (S)-configuration at the C3 carbon. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | (3S)-1-aminopentan-3-ol |

| CAS Number | 100-51-6[1] |

Detailed spectroscopic data is essential for the characterization of this compound and its derivatives. While a dedicated public spectrum was not identified in the conducted research, typical chemical shifts for similar structures can be inferred. For a definitive analysis, it is recommended to acquire spectra on the specific sample.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure this compound is crucial for its application as a chiral building block. Several synthetic strategies have been developed to achieve high enantioselectivity, including enzymatic kinetic resolution and asymmetric synthesis from chiral precursors.

Enzymatic Kinetic Resolution of Racemic 1-Aminopentan-3-ol

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

A common approach involves the acylation of the amino group or the esterification of the hydroxyl group. For instance, a lipase such as Candida antarctica lipase B (CAL-B) can be employed to selectively acylate the (R)-enantiomer of 1-aminopentan-3-ol, leaving the desired (S)-enantiomer unreacted. The acylated product can then be easily separated from the unreacted this compound.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: To a solution of racemic 1-aminopentan-3-ol (1.0 equiv.) in an appropriate organic solvent (e.g., toluene), an acyl donor (e.g., ethyl acetate, 1.5 equiv.) is added.

-

Enzyme Addition: Immobilized lipase (e.g., Novozym 435) is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

-

Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The solvent is removed under reduced pressure.

-

Purification: The resulting mixture of acylated (R)-enantiomer and unreacted this compound is separated by column chromatography or by acid-base extraction to yield the pure (S)-enantiomer.

| Parameter | Typical Value |

| Enzyme | Candida antarctica lipase B (immobilized) |

| Acyl Donor | Ethyl acetate |

| Solvent | Toluene |

| Temperature | 40 °C |

| Conversion | ~50% |

| Enantiomeric Excess (e.e.) of this compound | >99% |

| Yield of this compound | <50% (theoretical maximum) |

Asymmetric Synthesis from (S)-Alanine

An alternative strategy involves the synthesis of this compound from a readily available chiral precursor, such as (S)-alanine. This approach ensures the desired stereochemistry from the outset.

Workflow for the Synthesis of this compound from (S)-Alanine

Caption: Synthesis of this compound from (S)-Alanine.

Experimental Protocol: Synthesis from (S)-Alanine (Illustrative)

-

Esterification: (S)-Alanine is first protected and converted to its methyl ester.

-

Weinreb Amide Formation: The methyl ester is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent to form the corresponding Weinreb amide.

-

Grignard Reaction: The Weinreb amide is treated with an excess of ethylmagnesium bromide. This reaction proceeds to form the corresponding ethyl ketone.

-

Reduction: The ketone is then stereoselectively reduced to the desired (S)-alcohol using a chiral reducing agent such as a borane complexed with a chiral ligand (e.g., (S)-2-methyl-CBS-oxazaborolidine).

-

Deprotection: Finally, the protecting group on the amine is removed to yield this compound.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a chiral precursor for the synthesis of pharmaceuticals, particularly those with a pyrrolidinone core, which are known to exhibit anticonvulsant properties.[2]

Synthesis of Pyrrolidinone-Based Anticonvulsants

The general synthetic strategy involves the reaction of this compound with a suitable four-carbon building block to construct the pyrrolidinone ring system.

General Workflow for Pyrrolidinone Synthesis

Caption: General synthesis of pyrrolidinone anticonvulsants.

Experimental Protocol: Synthesis of a Levetiracetam Analogue (Illustrative)

-

N-Alkylation: this compound is reacted with an ethyl 4-halobutyrate (e.g., ethyl 4-bromobutyrate) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

-

Cyclization: The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form the corresponding (S)-4-ethyl-2-oxopyrrolidine-1-ethanol derivative.

-

Oxidation: The primary alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent or TEMPO-catalyzed bleach.

-

Amidation: The carboxylic acid is converted to the corresponding amide by reaction with ammonia or an amine in the presence of a coupling agent (e.g., carbonyldiimidazole).

| Step | Reagents and Conditions | Typical Yield |

| N-Alkylation | Ethyl 4-bromobutyrate, K2CO3, CH3CN, reflux | 70-80% |

| Cyclization | Heat or base (e.g., NaOEt) | 80-90% |

| Oxidation | Jones reagent or TEMPO/NaOCl | 60-70% |

| Amidation | 1. CDI, THF; 2. NH3 | 75-85% |

Chiral HPLC Analysis

The enantiomeric purity of this compound is critical and is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The amino group allows for derivatization with a chiral derivatizing agent, forming diastereomers that can be separated on a standard achiral column. Alternatively, direct separation can be achieved on a chiral stationary phase.

Experimental Protocol: Chiral HPLC Analysis (Illustrative)

-

Derivatization Method:

-

Derivatization: React the sample with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) in a buffered aqueous/acetone solution.

-

HPLC Conditions:

-

Column: Standard C18 reversed-phase column.

-

Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Detection: UV at 340 nm.

-

-

-

Direct Method:

-

HPLC Conditions:

-

Column: Chiral stationary phase (e.g., a cyclodextrin-based or polysaccharide-based column).[3]

-

Mobile Phase: A mixture of hexane and ethanol with a small amount of a basic modifier like diethylamine.

-

Detection: Refractive index or UV (after derivatization).

-

-

Conclusion

This compound is a highly valuable chiral building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ready accessibility through enantioselective synthesis and its versatile reactivity make it a key intermediate for the construction of chiral pyrrolidinone-based anticonvulsant drugs and other bioactive compounds. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of this important chiral synthon.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral 1,3-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-amino alcohols are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique structural motif, featuring vicinal hydroxyl and amino groups separated by a carbon atom, imparts specific conformational constraints and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity. This technical guide provides an in-depth exploration of the discovery and historical development of these valuable chiral building blocks, detailing key synthetic methodologies, quantitative data, and their pivotal role in drug discovery, exemplified by their incorporation into HIV protease inhibitors.

A Historical Perspective: From Early Observations to Asymmetric Mastery

The journey of chiral 1,3-amino alcohols from laboratory curiosities to indispensable synthetic intermediates has been marked by significant milestones in the broader field of asymmetric synthesis. While early organic chemists encountered these structures, the deliberate and controlled synthesis of specific stereoisomers remained a formidable challenge.

The advent of chiral auxiliaries in the latter half of the 20th century, pioneered by luminaries such as E.J. Corey and B.M. Trost, represented a paradigm shift.[1] These chiral molecules, temporarily incorporated into a substrate, could effectively direct the stereochemical outcome of a reaction. One of the most influential classes of chiral auxiliaries, the oxazolidinones developed by David A. Evans, proved to be exceptionally versatile in controlling the stereochemistry of aldol reactions, a key method for constructing the carbon backbone of 1,3-amino alcohols.[1]

A significant breakthrough in the direct asymmetric synthesis of 1,3-amino alcohols came with the development of methods for the diastereoselective reduction of β-amino ketones . Early approaches often relied on stoichiometric reducing agents and substrate control, with varying degrees of success. A notable advancement was the use of samarium(II) iodide, which demonstrated the ability to selectively produce either syn or anti 1,3-amino alcohols depending on the nature of the N-protecting group on the β-amino ketone.[2]

The early 2000s witnessed the emergence of highly efficient and stereoselective methods, such as the work of Jonathan A. Ellman and his group on the use of N-tert-butanesulfinyl imines . This methodology provided a general and practical route to both syn- and anti-1,3-amino alcohols with high diastereomeric ratios and enantiomeric excesses.[3][4]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of chiral 1,3-amino alcohols has evolved to encompass a diverse array of strategies. Below are detailed protocols for some of the most influential methods.

Diastereoselective Reduction of β-Amino Ketones

The reduction of a chiral β-amino ketone is a fundamental approach to accessing chiral 1,3-amino alcohols. The stereochemical outcome is often dictated by the choice of reducing agent and the protecting groups on the amino functionality.

Experimental Protocol: Synthesis of a syn-1,3-Amino Alcohol via Directed Reduction [2]

-

Materials: N-Acyl-β-amino ketone, Samarium(II) iodide (SmI₂) solution in THF (0.1 M), Methanol (MeOH), Tetrahydrofuran (THF), Argon atmosphere.

-

Procedure:

-

To a freshly prepared solution of SmI₂ in THF at 0 °C under an argon atmosphere, add the N-acyl-β-amino ketone dissolved in THF, followed by 20 equivalents of MeOH.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the syn-1,3-amino alcohol.

-

Asymmetric Synthesis using N-Sulfinyl Imines

The addition of enolates to chiral N-tert-butanesulfinyl imines provides a powerful and versatile method for the asymmetric synthesis of β-amino ketones, which can then be reduced to the corresponding 1,3-amino alcohols.

Experimental Protocol: Synthesis of a syn-1,3-Amino Alcohol via N-Sulfinyl Imine Chemistry [3]

-

Materials: (R)-N-tert-butanesulfinamide, appropriate ketone, Ti(OEt)₄, aldehyde, lithium diisopropylamide (LDA), catecholborane, THF.

-

Procedure:

-

Imine Formation: To a solution of the ketone in THF, add (R)-N-tert-butanesulfinamide and Ti(OEt)₄. Heat the mixture at reflux and monitor the reaction by TLC. After completion, cool the reaction and concentrate under reduced pressure. Purify the crude imine by flash chromatography.

-

Aldol Addition: To a solution of the chiral N-sulfinyl imine in THF at -78 °C, add LDA dropwise. Stir the resulting enamine solution for 30 minutes at -78 °C. Add the desired aldehyde and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Reduction: Dissolve the crude β-hydroxy N-sulfinyl imine in THF and cool to -78 °C. Add a solution of catecholborane in THF dropwise. Stir the reaction at -78 °C for several hours.

-

Final Work-up: Quench the reaction with methanol and allow it to warm to room temperature. Concentrate the mixture and purify the resulting syn-1,3-amino alcohol derivative by flash chromatography.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of chiral 1,3-amino alcohols using the aforementioned methods, highlighting the high levels of stereocontrol achievable.

| Entry | Aldehyde (R) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | CH₃CH₂ | >98:2 | 85 |

| 2 | (CH₃)₂CH | >98:2 | 82 |

| 3 | C₆H₅ | >98:2 | 91 |

Table 1: Diastereoselective Reduction of β-Hydroxy N-Sulfinyl Imines with Catecholborane. [3]

| Entry | N-Protecting Group | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Boc | 1:15 | 85 |

| 2 | Cbz | 1:10 | 80 |

| 3 | Ac | 5:1 | 75 |

Table 2: Diastereoselective Reduction of β-Amino Ketones with Samarium(II) Iodide. [2]

Central Role in Drug Discovery: The Case of HIV Protease Inhibitors

The 1,3-amino alcohol motif is a privileged scaffold in numerous biologically active molecules and pharmaceuticals. A prominent example is its incorporation into several HIV protease inhibitors, such as lopinavir and ritonavir.[5][6][7]

HIV Protease Inhibition Signaling Pathway

The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. Inhibition of this enzyme prevents the maturation of infectious virions. Lopinavir, containing a central hydroxyethylamine core which is a type of 1,3-amino alcohol, acts as a peptidomimetic inhibitor that binds to the active site of the HIV protease with high affinity, blocking its function.[5] Ritonavir, also a protease inhibitor, is often co-administered in low doses to boost the plasma concentration of lopinavir by inhibiting its metabolism by cytochrome P450 enzymes.[6][7][8]

Caption: Mechanism of HIV protease inhibition by lopinavir.

Conclusion

The discovery and development of synthetic methodologies for chiral 1,3-amino alcohols represent a significant chapter in the history of organic chemistry. From the early days of relying on chiral pool starting materials to the sophisticated catalytic asymmetric methods available today, the field has made remarkable progress. The ability to synthesize these structures with high stereocontrol has had a profound impact on drug discovery and development, enabling the creation of complex and potent therapeutic agents. The continued exploration of new synthetic routes and applications of chiral 1,3-amino alcohols promises to yield further innovations in science and medicine.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lopinavir/ritonavir - Wikipedia [en.wikipedia.org]

- 8. discovery.researcher.life [discovery.researcher.life]

Theoretical Conformational Analysis of (S)-1-Aminopentan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods used to determine the conformational landscape of (S)-1-Aminopentan-3-ol. While specific experimental data for this molecule is limited in public literature, this document outlines the established computational protocols and principles derived from studies on analogous amino alcohols. The methodologies presented herein are standard in the field of computational chemistry and are crucial for understanding molecular geometry, which in turn influences physicochemical properties and biological activity.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is not static. Rotation around single bonds leads to different spatial arrangements of atoms, known as conformations. These conformers often have different potential energies, and the molecule will predominantly exist in its lowest energy (most stable) conformations. For flexible molecules like this compound, identifying these stable conformers is key to predicting its behavior in various environments, including its interaction with biological targets.

A primary factor governing the conformational preference of amino alcohols is the formation of intramolecular hydrogen bonds (IMHBs). These non-covalent interactions, typically between the hydroxyl (-OH) and amino (-NH2) groups, can significantly stabilize certain geometries. The two most common types of IMHBs in amino alcohols are the OH···N and the less common NH···O hydrogen bonds.

Computational Methodology

A robust theoretical investigation of this compound's conformation involves a systematic workflow. This process typically includes an initial conformational search followed by optimization and energy calculation at a higher level of theory.

Step 1: Initial Structure Generation The starting point is the generation of a 3D structure of this compound. This can be done using any standard molecular building software.

Step 2: Conformational Search Due to the flexibility of the pentane chain and the rotatable bonds of the amino and hydroxyl groups, a systematic or stochastic conformational search is necessary to explore the potential energy surface. Common methods include:

-

Systematic Search: Rotating all relevant dihedral angles by a defined increment.

-

Molecular Dynamics (MD) Simulations: Simulating the molecule's movement over time at a given temperature to sample different conformations.[1]

-

Monte Carlo (MC) Methods: Randomly sampling conformational space.

This initial search is usually performed with a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method.

Step 3: Quantum Mechanical Optimization and Frequency Calculation The unique conformers identified in the initial search are then subjected to geometry optimization using more accurate quantum mechanical methods. The most common and reliable methods for this purpose are:

-

Density Functional Theory (DFT): The B3LYP functional is a popular choice that provides a good balance between accuracy and computational cost.[2]

-

Møller-Plesset Perturbation Theory (MP2): This post-Hartree-Fock method explicitly includes electron correlation and is often more accurate than DFT for non-covalent interactions, though computationally more demanding.[2][3]

A suitable basis set must be chosen to represent the atomic orbitals. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. The inclusion of diffuse functions (the '++') is important for accurately describing hydrogen bonding.

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

Step 4: Single-Point Energy Refinement To obtain even more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Step 5: Analysis of Results The final step involves analyzing the results to understand the conformational landscape. This includes:

-

Comparing the relative energies of the conformers to determine their populations at a given temperature.

-

Analyzing the key geometric parameters (dihedral angles, bond lengths, bond angles) that differentiate the conformers.

-

Identifying and characterizing intramolecular hydrogen bonds using criteria such as donor-acceptor distance and angle.

Expected Conformers of this compound

Based on studies of similar amino alcohols, the conformations of this compound will be primarily determined by the relative orientations of the amino and hydroxyl groups and the conformation of the carbon backbone. The key dihedral angles to consider are C1-C2-C3-O and N-C1-C2-C3. The most stable conformers are expected to be those that allow for the formation of an intramolecular hydrogen bond.

It is anticipated that the global minimum energy conformer will be stabilized by an OH···N hydrogen bond, leading to a pseudo-cyclic arrangement. Other low-energy conformers may be stabilized by NH···O hydrogen bonds or exist in more extended, non-hydrogen-bonded forms.

Quantitative Data Presentation